6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
6-[3-(Benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a pyrrolopyridine derivative featuring a fused pyrrole-pyridine core substituted with a 3-(benzyloxy)benzoyl group. The benzoyl group enhances lipophilicity, while the benzyloxy moiety may influence binding interactions with biological targets .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-13-18-9-5-11-22-20(18)14-23)17-8-4-10-19(12-17)25-15-16-6-2-1-3-7-16/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCMLWBCWYZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinones.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and nitration reactions use reagents like aluminum chloride and nitric acid.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Conversion to amino and alkyl groups.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo[3,4-b]pyridine Derivatives
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Structure : Benzyl substituent at position 6; two ketone groups at positions 5 and 5.
- Properties : Molecular weight 238.24, XLogP3 1.7, hydrogen bond acceptor count = 3 .
- Key Differences : The absence of a benzoyl group reduces electron-withdrawing effects compared to the target compound. The dione structure may enhance reactivity in nucleophilic addition reactions but reduce metabolic stability .
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid
- Structure: Propanoic acid substituent at position 4.
- Properties : Molecular weight 259.22, density 1.571 g/cm³, pKa 10.51 .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
Heterocyclic Compounds with Similar Bioactivity
Triazolo[3,4-b]thiadiazoles
- Example : 3-Alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles.
- Properties: Known for antimicrobial, anti-inflammatory, and vasodilatory activities .
- Key Differences : The triazolo-thiadiazole core lacks the pyrrolopyridine framework but shares bioactivity profiles, suggesting divergent mechanisms of action .
Pyrido[2,3-c]pyridazine Derivatives
Comparative Data Table
Biological Activity
6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolopyridine core structure with a benzyloxybenzoyl substitution, which contributes to its unique chemical reactivity and biological activity. The IUPAC name for this compound is 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biological pathways.
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have been shown to retain or enhance their ability to inhibit cell proliferation in HeLa cells by affecting microtubulin dynamics and spindle morphology, leading to mitotic delay and subsequent cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains through mechanisms that disrupt cellular processes .
Anti-inflammatory Effects
In addition to its antiproliferative and antimicrobial activities, this compound has shown potential anti-inflammatory effects. This could be relevant for therapeutic applications in conditions where inflammation plays a critical role .
Case Studies
- Anticancer Efficacy : A study focusing on structural modifications of pyrrolopyridine derivatives demonstrated that specific substitutions can enhance their anticancer efficacy by improving their binding affinity to target proteins involved in cancer progression .
- Microtubule Dynamics : Live-cell imaging studies revealed that the compound affects microtubule dynamics in cancer cells, indicating a mechanism by which it induces cell cycle arrest and apoptosis .
- Inflammation Models : In vitro models of inflammation showed that the compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Anticancer and anti-inflammatory properties | Similar core structure but different substitution patterns |
| Pyrrolopyrazines | Antimicrobial and antiproliferative | Exhibits diverse biological activities based on modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
